2-Hydroxypropyl laurate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl dodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIZVZJETFVJMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881006 |

Source

|

| Record name | 2-Hydroxypropyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-55-2, 27194-74-7 |

Source

|

| Record name | 2-Hydroxypropyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 2-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, monoester with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4AW13H75T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxypropyl Laurate from Lauric Acid and Propylene Oxide

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-hydroxypropyl laurate, a versatile ester with significant applications in the pharmaceutical, cosmetic, and food industries. We delve into the fundamental reaction mechanisms, present detailed experimental protocols for both base and acid-catalyzed synthesis, and explore advanced purification and analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the principles and practical execution of this compound synthesis.

Introduction: The Significance of this compound

This compound is a nonionic surfactant belonging to the family of propylene glycol esters. Its amphiphilic nature, stemming from the combination of a lipophilic lauric acid tail and a hydrophilic hydroxypropyl head, imparts valuable properties such as emulsification, solubilization, and penetration enhancement. These characteristics make it a sought-after ingredient in a wide array of applications, from topical drug delivery systems and oral formulations to cosmetic creams and food-grade emulsifiers.

The synthesis of this compound from lauric acid and propylene oxide is a commercially viable and scalable process. However, achieving high purity and yield requires a nuanced understanding of the underlying reaction chemistry, careful selection of catalysts, and precise control over reaction conditions. This guide aims to provide the necessary insights to navigate these challenges effectively.

Reaction Mechanism: A Tale of Two Catalysts

The synthesis of this compound proceeds via the ring-opening reaction of propylene oxide, an epoxide, with the carboxylic acid group of lauric acid. This reaction can be catalyzed by either a base or an acid, with each pathway presenting distinct advantages and disadvantages.

Base-Catalyzed Mechanism

In the presence of a basic catalyst, such as potassium hydroxide or sodium hydroxide, the reaction is initiated by the deprotonation of lauric acid to form a carboxylate anion. This nucleophilic anion then attacks one of the carbon atoms of the propylene oxide ring, leading to the formation of the this compound ester.

-

Key Characteristics:

-

High Selectivity: Base-catalyzed reactions generally exhibit higher selectivity towards the formation of the monoester, minimizing the production of diesters and other byproducts.

-

Milder Conditions: The reaction can often be carried out at lower temperatures compared to acid-catalyzed methods.

-

Saponification Risk: A key challenge is the potential for saponification of the ester product if reaction conditions are not carefully controlled.

-

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound using both base and acid catalysis.

Base-Catalyzed Synthesis Protocol

This protocol is designed for high selectivity towards the monoester.

Materials:

-

Lauric Acid (high purity)

-

Propylene Oxide

-

Potassium Hydroxide (KOH)

-

Nitrogen gas (inert atmosphere)

-

Toluene (optional, as solvent)

-

Reaction vessel with mechanical stirrer, reflux condenser, and thermometer

-

Heating mantle

Procedure:

-

Reactor Setup: Assemble the reaction vessel and ensure it is clean and dry. Purge the system with nitrogen gas to create an inert atmosphere.

-

Charge Reactants: Charge the reactor with lauric acid and, if using, the solvent.

-

Catalyst Addition: Add the potassium hydroxide catalyst to the reactor. The amount of catalyst will influence the reaction rate.

-

Heating: Begin heating the mixture with stirring.

-

Propylene Oxide Addition: Once the desired reaction temperature is reached, slowly add the propylene oxide to the reactor. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of lauric acid (e.g., by titration).

-

Quenching: Once the reaction is complete, cool the mixture and neutralize the catalyst with an acid (e.g., phosphoric acid).

-

Purification: The crude product can then be purified as described in Section 4.

| Parameter | Recommended Value | Rationale |

| Molar Ratio (Lauric Acid:Propylene Oxide) | 1:1.1 to 1:1.5 | An excess of propylene oxide helps to drive the reaction to completion. |

| Catalyst Loading (KOH) | 0.5 - 2.0 wt% of lauric acid | A higher catalyst loading increases the reaction rate but may also increase the risk of side reactions. |

| Reaction Temperature | 120 - 150 °C | Balances reaction rate with minimizing byproduct formation. |

| Reaction Time | 2 - 6 hours | Dependent on temperature, catalyst loading, and desired conversion. |

Acid-Catalyzed Synthesis Protocol

This protocol is suitable for achieving faster reaction rates.

Materials:

-

Lauric Acid (high purity)

-

Propylene Oxide

-

Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

-

Nitrogen gas (inert atmosphere)

-

Reaction vessel with mechanical stirrer, reflux condenser, and thermometer

-

Heating mantle

Procedure:

-

Reactor Setup: Set up the reactor as described for the base-catalyzed method, ensuring an inert atmosphere.

-

Charge Reactants: Charge the reactor with lauric acid.

-

Catalyst Addition: Carefully add the acid catalyst to the reactor.

-

Heating: Heat the mixture to the desired reaction temperature with stirring.

-

Propylene Oxide Addition: Slowly add the propylene oxide, controlling the addition rate to manage the exotherm.

-

Reaction Monitoring: Monitor the reaction progress as in the base-catalyzed method.

-

Neutralization: After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Purification: Proceed with the purification of the crude product.

| Parameter | Recommended Value | Rationale |

| Molar Ratio (Lauric Acid:Propylene Oxide) | 1:1.1 to 1:1.3 | A smaller excess of propylene oxide is often sufficient due to the faster reaction rate. |

| Catalyst Loading (H₂SO₄) | 0.1 - 0.5 wt% of lauric acid | Lower catalyst concentrations are used to minimize side reactions and corrosion. |

| Reaction Temperature | 80 - 120 °C | Lower temperatures are often sufficient for acid-catalyzed reactions. |

| Reaction Time | 1 - 4 hours | Typically shorter than base-catalyzed reactions. |

Purification of this compound

Achieving high purity is critical for many applications of this compound. The primary impurities to be removed are unreacted lauric acid, residual catalyst, and byproducts such as diesters and glycols.

Neutralization and Washing

The first step in purification is to neutralize the catalyst. For base-catalyzed reactions, an acid is used, and for acid-catalyzed reactions, a base is used. Following neutralization, the crude product is typically washed with water to remove the resulting salts and any water-soluble impurities.

Molecular Distillation

For applications requiring very high purity, such as in pharmaceuticals, molecular distillation is a highly effective technique. This method separates components based on their molecular weight and is performed under high vacuum, which allows for distillation at lower temperatures, minimizing thermal degradation of the product.

A multi-stage molecular distillation process can be employed to systematically remove impurities:

-

Degassing and Dehydration: The crude product is first heated under vacuum to remove any dissolved gases and residual water.

-

Glycerol and Fatty Acid Removal: The temperature and vacuum are adjusted to distill off any unreacted glycerol and lauric acid.

-

Diester and Triester Separation: In the final stage, the conditions are set to distill the desired monoester, leaving behind the heavier diesters and triesters.

Column Chromatography

For smaller-scale purifications or for isolating highly pure fractions for analytical purposes, column chromatography can be used. Silica gel is a common stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to elute the components.

Caption: Purification workflow for this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of techniques should be employed.

Titration Methods

-

Acid Value: This titration quantifies the amount of residual free lauric acid in the sample. A low acid value is indicative of a high degree of conversion.

-

Saponification Value: This titration determines the amount of ester present. The saponification value can be used to calculate the average molecular weight of the ester.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both identifying and quantifying the components of the reaction mixture. It can separate this compound from impurities and provide a mass spectrum for definitive identification. The fragmentation pattern in the mass spectrum will show characteristic peaks corresponding to the lauryl group and the hydroxypropyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS), can be used for the analysis of non-volatile impurities and for quantifying the product.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Key signals to look for include the protons on the hydroxypropyl chain and the acyl chain of the laurate group.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule, confirming the presence of the ester carbonyl carbon and the carbons of the hydroxypropyl and laurate moieties.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group, and a broad absorption in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

Safety Considerations

It is imperative to handle all chemicals involved in the synthesis of this compound with appropriate safety precautions.

-

Propylene Oxide: Is a highly flammable and volatile substance and is a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Lauric Acid: Can cause skin and eye irritation.

-

Catalysts: Both strong acids and bases are corrosive and should be handled with care.

-

This compound: While generally considered to be of low toxicity, it is good practice to handle the final product with gloves and eye protection. A Safety Data Sheet (SDS) should always be consulted before handling any chemical. [1][2][3]

Conclusion

The synthesis of this compound from lauric acid and propylene oxide is a well-established yet nuanced process. The choice between base and acid catalysis depends on the desired balance between reaction rate and selectivity. Achieving a high-purity product, essential for pharmaceutical and cosmetic applications, relies on effective purification techniques such as molecular distillation. A comprehensive suite of analytical methods is necessary to ensure the quality and consistency of the final product. By understanding the principles and applying the methodologies outlined in this guide, researchers and developers can confidently and efficiently synthesize this compound for their specific applications.

References

-

GHS. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 142-18-7 Name: 2,3-dihydroxypropyl laurate. Retrieved from [Link]

-

Pharmacopeia.cn. (n.d.). Propylene Glycol Monolaurate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

Penn Engineering. (n.d.). Batch Manufacture of Propylene Glycol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Synthesis of Polypropylene glycol. Retrieved from [Link]

-

Nantong Fengyuan Chemical Co., Ltd. (2020). Polypropylene glycol synthesis method. Retrieved from [Link]

-

Henan EME Technology Co.,Ltd. (2018). Synthesis of propylene glycol. Retrieved from [Link]

-

PubMed. (1998). Determination of 2-hydroxypropyl-gamma-cyclodextrin in plasma of cynomolgus monkeys after oral administration by gas chromatography-mass spectrometry. Retrieved from [Link]

-

PubMed. (2013). Two-step method of enzymatic synthesis of starch laurate in ionic liquids. Retrieved from [Link]

-

PubMed Central. (2025). High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure. Retrieved from [Link]

-

PubMed. (2020). High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma. Retrieved from [Link]

-

ResearchGate. (2022). 1 H-NMR spectra of 2-HPβCD, linalool:2-HPβCD (1:1), and linalool:2-HPβCD (1:2). 2-HPβCD indicates 2hydroxypropyl-β-cyclodextrin. Retrieved from [Link]

-

ResearchGate. (n.d.). High-performance liquid chromatographic determination of 2-hydroxypropyl-γ-cyclodextrin in different biological fluids based on cyclodextrin enhanced fluorescence. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Synthesis of Poly(N-(2-hydroxypropyl) Methacrylamide) Brushes by Interface- Mediated RAFT Polymerization. Retrieved from [Link]

-

JOCPR. (2014). Synthesis of methyl laurate catalyzed by bronsted acid ionic liquids. Retrieved from [Link]

-

MDPI. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. Retrieved from [Link]

-

NIH. (2021). Lipase-Catalyzed Production of Sorbitol Laurate in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of methyl laurate catalyzed by bronsted acid ionic liquids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). lauryl alcohol. Retrieved from [Link]

-

MDPI. (2021). Lipase-Catalyzed Production of Sorbitol Laurate in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability. Retrieved from [Link]

- Google Patents. (n.d.). CN105418417A - Preparation method for high-purity glyceryl monolaurate.

-

ResearchGate. (2013). Synthesis, Characterization, and In Vitro Evaluation of New Ibuprofen Polymeric Prodrugs Based on 2-Hydroxypropyl Methacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Recovery of fructose laurate produced through enzymatic esterification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Lauric acid, vinyl ester. Retrieved from [Link]

-

PubMed. (2013). Synthesis, characterization, and in vitro evaluation of new Ibuprofen polymeric prodrugs based on 2-hydroxypropyl methacrylate. Retrieved from [Link]

Sources

Physicochemical properties of 2-Hydroxypropyl laurate for research applications

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxypropyl Laurate for Research Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (2-HPL) is a non-ionic surfactant of significant interest in pharmaceutical sciences and material research. Its amphiphilic nature, stemming from a hydrophilic hydroxypropyl head group and a lipophilic laurate tail, imparts unique emulsifying, solubilizing, and stabilizing properties. This guide provides a comprehensive overview of the core physicochemical properties of 2-HPL, offering researchers, scientists, and drug development professionals a technical foundation for its application. We delve into its solubility profile, surfactant characteristics, and stability, supported by detailed experimental protocols for its characterization. The primary focus is on leveraging these properties in advanced drug delivery systems, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

Chemical Identity and Core Physical Properties

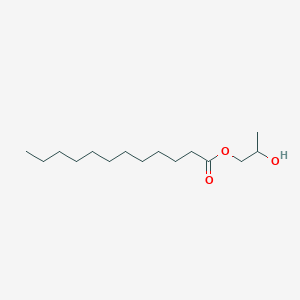

This compound, also known as propylene glycol monolaurate, is the monoester of lauric acid and propane-1,2-diol.[1][2] Its molecular structure is fundamental to its function as a surface-active agent.

Molecular Structure:

-

Chemical Name: 2-hydroxypropyl dodecanoate[3]

-

Synonyms: Propylene glycol laurate, 1,2-Propanediol, 1-laurate[2]

The presence of a hydroxyl (-OH) group and an ester linkage provides moderate polarity, while the 12-carbon lauryl chain confers significant lipophilicity.[6] This balance is critical to its behavior in multiphasic systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear to light-yellow liquid | [1][7] |

| Density | ~0.931 g/cm³ (Predicted) | [2][8] |

| Boiling Point | ~362.5 °C at 760 mmHg | [1][2] |

| Flash Point | ~139.3 °C | [1] |

| Water Solubility | 4.5 mg/L at 20°C (Practically insoluble) | [1] |

| Organic Solubility | Very soluble in alcohol, methanol, methylene chloride | [1][6] |

| pKa | 13.97 ± 0.20 (Predicted) | [2] |

| XlogP (Predicted) | 5.0 | [3] |

Surfactant Properties and Behavior in Solution

The utility of 2-HPL in research, particularly in formulation science, is defined by its properties as a surfactant. Two key parameters govern its performance: the Hydrophilic-Lipophilic Balance (HLB) and the Critical Micelle Concentration (CMC).

Hydrophilic-Lipophilic Balance (HLB)

The HLB system provides a numerical scale to classify surfactants based on their degree of hydrophilicity versus lipophilicity.[9] This value dictates whether a surfactant will promote an oil-in-water (o/w) or water-in-oil (w/o) emulsion.

-

HLB Value of 2-HPL: 4.5 [2]

An HLB value in the range of 3-6 is characteristic of a lipophilic emulsifier, making 2-HPL highly effective for creating water-in-oil (w/o) emulsions .[9][10] This property is exploited in formulations where a drug is dissolved in an oily phase that needs to be dispersed within an aqueous system or, conversely, to incorporate small amounts of water into an oil-based vehicle.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant in a solution above which aggregates, known as micelles, begin to form. Below the CMC, surfactant molecules exist primarily as monomers. At and above the CMC, additional surfactant molecules assemble into micelles, which can encapsulate and solubilize poorly soluble compounds within their lipophilic cores.[11] This phenomenon is central to enhancing the solubility of many BCS Class II and IV drugs.

While a definitive CMC value for 2-HPL is not consistently reported and can depend on experimental conditions like temperature and the presence of electrolytes, its determination is a critical step in characterization.[12] Established methods for determining the CMC of non-ionic surfactants like 2-HPL include surface tension measurements and fluorescence spectroscopy.[13]

Application in Self-Emulsifying Drug Delivery Systems (SEDDS)

One of the most powerful applications of 2-HPL is in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the fluids of the gastrointestinal (GI) tract.[14][15][16]

Mechanism of Action:

-

Formulation: A poorly water-soluble drug (log P > 2) is dissolved in a mixture containing an oil phase and a surfactant system, which includes 2-HPL.[14]

-

Administration: The formulation is typically administered orally in a soft or hard gelatin capsule.[15]

-

Dispersion & Emulsification: Upon contact with GI fluids, the system spontaneously emulsifies, creating small droplets (often in the nano- or micro-range) with the drug entrapped within the oil core.[16][17]

-

Enhanced Absorption: The massive increase in the surface area of the dispersed droplets and the maintenance of the drug in a solubilized state significantly enhances its dissolution and subsequent absorption across the intestinal wall.[18]

2-HPL's role in this system is multifaceted:

-

Solubilizer: It helps dissolve the lipophilic drug within the formulation.

-

Emulsifier: It reduces the interfacial tension between the oil and water phases, facilitating spontaneous dispersion and forming a stable emulsion.[14]

The specific combination of oil and surfactants is critical, and formulation development often requires mapping phase diagrams to identify the optimal ratios for efficient self-emulsification.[14]

// Edges edge [fontname="Arial", fontsize=10, color="#4285F4"]; formulation -> git [label="Oral\nAdministration"]; git -> emulsion [label="Dispersion"]; emulsion -> absorption [label="Enhanced Bioavailability", color="#EA4335"]; } END_DOT Figure 1: Logical workflow of a 2-HPL-based Self-Emulsifying Drug Delivery System (SEDDS).

Experimental Protocols for Characterization

To effectively utilize 2-HPL, researchers must be proficient in its characterization. The following protocols outline standard methodologies.

Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol is based on the principle that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[12][13]

Methodology: Surface Tensiometry

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 2-HPL in deionized water (e.g., 1000 mg/L). Note: Due to low water solubility, a co-solvent may be initially required, which should then be minimized or accounted for.

-

Serial Dilutions: Create a series of dilutions from the stock solution, ranging from very low (e.g., 1 mg/L) to concentrations expected to be well above the CMC.

-

Instrument Calibration: Calibrate a surface tensiometer (using methods like the Du Noüy ring or Wilhelmy plate) with deionized water at a constant temperature (e.g., 25°C).

-

Measurement: Measure the surface tension of each dilution, starting from the most dilute solution and moving to the most concentrated. Allow the reading to stabilize for each measurement.

-

Data Plotting: Plot the surface tension (mN/m) as a function of the logarithm of the 2-HPL concentration.

-

CMC Determination: The resulting plot will show two distinct linear regions. The point of intersection of these two lines corresponds to the CMC.

Protocol: Stability Assessment

Stability studies are essential to determine the shelf-life of 2-HPL or its formulations under various environmental conditions.[19] This protocol is aligned with the principles of the International Council for Harmonisation (ICH) guidelines.[20]

Methodology: ICH-Compliant Stability Study

-

Sample Preparation: Place the test sample (pure 2-HPL or a 2-HPL-containing formulation) in appropriate, sealed containers that mimic the final packaging.

-

Storage Conditions: Place the samples into stability chambers set to standard ICH conditions.[19][21] Common conditions for long-term and accelerated studies include:

-

Time Points: Define specific time points for sample analysis (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

-

Analytical Testing: At each time point, analyze the samples for critical quality attributes. This may include:

-

Visual Appearance: Color, clarity, phase separation.

-

Assay: Quantification of 2-HPL concentration (e.g., via GC-FID or HPLC).[22]

-

Degradation Products: Identification and quantification of any impurities.

-

pH Measurement (for aqueous formulations).

-

Emulsion Droplet Size Analysis (for SEDDS formulations).

-

-

Data Analysis: Evaluate the data over time to identify any trends in degradation or changes in physical properties, which will inform the determination of the product's shelf-life and recommended storage conditions.

Safety and Handling

As with any chemical compound used in research, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, impervious gloves, and a lab coat when handling 2-HPL.[8]

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of any mists or vapors.[8]

-

Storage: Store in tightly sealed containers in a cool, dry place away from sources of ignition.[8][23]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Discharge into the environment should be avoided.[8]

Conclusion

This compound is a versatile non-ionic surfactant with well-defined physicochemical properties that make it a valuable excipient for researchers in drug development and formulation science. Its low HLB value makes it an effective emulsifier for water-in-oil systems, and its ability to form micelles allows for the solubilization of hydrophobic molecules. These characteristics are particularly advantageous in the design of advanced drug delivery systems like SEDDS, which offer a proven strategy to overcome the bioavailability challenges of poorly water-soluble drugs. A thorough understanding and characterization of its properties, using the standardized protocols outlined in this guide, are essential for unlocking its full potential in research and pharmaceutical applications.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H30O3). Retrieved from [Link]

-

Al-kassas, R., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. Retrieved from [Link]

-

Sandeep, K. (n.d.). Self Emulsifying Drug Delivery System. IJRPR. Retrieved from [Link]

-

Pouton, C. W. (2000). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. PubMed. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]

-

VTechWorks. (n.d.). Synthesis, Characterization, Critical Micelle Concentration and Biological Activity of two-Headed Amphiphiles. Retrieved from [Link]

-

HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

CuriRx. (n.d.). Stability Studies: GMP and GLP in the Pharmaceutical Industry. Retrieved from [Link]

-

Magis Pharma. (n.d.). HBL-values. Retrieved from [Link]

-

Ottinger, E. A., et al. (2014). Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. PubMed Central. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2020). 2-HYDROXYPROPYL ACRYLATE. Retrieved from [Link]

-

Popiel, L., et al. (2020). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. PMC - NIH. Retrieved from [Link]

-

Singh, B., et al. (2018). Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. ResearchGate. Retrieved from [Link]

-

Al-kassas, R., et al. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 2-Hydroxypropyl Acrate. Retrieved from [Link]

-

ResearchGate. (2025). Determination of the critical micelle concentration of some surfactants in the presence of 2-hydroxy propyl methacrylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Lauric acid, vinyl ester. Retrieved from [Link]

-

Sá Couto, A. R., et al. (2018). 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. PubMed. Retrieved from [Link]

-

Liu, H., et al. (2025). Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents. PubMed. Retrieved from [Link]

-

Scribd. (n.d.). Emulsifiers HLB Values. Retrieved from [Link]

-

Valsami, G., et al. (2020). Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules. PubMed. Retrieved from [Link]

-

Gonzalez, A. G., & Herrador, M. Á. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trends in Analytical Chemistry. Retrieved from [Link]

-

Liu, H., et al. (2025). Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 142-55-2 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C15H30O3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 142-55-2 [chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-HYDROXYPROPYL ACRYLATE | Occupational Safety and Health Administration [osha.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 10. HBL-values | Magis Pharma [magis-pharma.be]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. smolecule.com [smolecule.com]

- 14. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijisrt.com [ijisrt.com]

- 16. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. curirx.com [curirx.com]

- 22. osha.gov [osha.gov]

- 23. alfachemistrynl.com [alfachemistrynl.com]

A Technical Guide to 2-Hydroxypropyl Laurate: A Non-Ionic Surfactant for Advanced Scientific Applications

Executive Summary

2-Hydroxypropyl laurate (2-HPL) is a non-ionic surfactant of significant interest in the scientific community, particularly within the fields of pharmaceuticals and material science. As an ester of lauric acid and propylene glycol, its amphiphilic nature—characterized by a hydrophilic hydroxyl head and a lipophilic lauryl tail—enables it to effectively reduce interfacial tension between immiscible phases. With a low Hydrophilic-Lipophilic Balance (HLB), 2-HPL is particularly adept at stabilizing water-in-oil (W/O) emulsions and serves as a crucial component in the formulation of microemulsions, nanoemulsions, and topical drug delivery systems. This guide provides an in-depth exploration of 2-HPL's physicochemical properties, synthesis methodologies, and core applications, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile surfactant for advanced formulation development.

Section 1: Introduction to this compound (2-HPL)

This compound, with the CAS number 142-55-2, is classified as a non-ionic surfactant.[1] Unlike their ionic counterparts, non-ionic surfactants do not carry an electrical charge on their hydrophilic head group.[2][3] This characteristic imparts several advantageous properties, including high compatibility with other ingredients, stability across a wide pH range, and a generally mild, low-irritant profile, making them suitable for sensitive applications like cosmetics and pharmaceuticals.[3][4]

The functionality of 2-HPL stems from its molecular structure, which consists of a polar head (the hydroxyl group of the propylene glycol moiety) and a non-polar tail (the 12-carbon lauryl chain).[5] This dual nature, termed amphiphilicity, drives the molecule to align at the interface between oil and water phases. The hydrophilic head orients towards the aqueous phase while the hydrophobic tail extends into the oil phase, thereby lowering the surface tension and facilitating the formation of stable dispersions.[6][7]

Caption: Molecular structure of this compound.

Section 2: Core Physicochemical Properties

A surfactant's behavior and suitability for a given application are dictated by its physicochemical properties. For researchers, understanding these parameters is critical for rational formulation design.

| Property | Value / Description | Significance in Formulation |

| Chemical Name | 2-hydroxypropyl dodecanoate[5] | Identifies the specific chemical entity. |

| CAS Number | 142-55-2[1] | Unique identifier for substance registration. |

| Molecular Formula | C15H30O3[1][5] | Defines the elemental composition. |

| Molecular Weight | 258.4 g/mol [1] | Influences diffusion and molar concentration calculations. |

| Ionic Nature | Non-ionic[2][4] | Ensures broad compatibility and stability in various pH conditions.[7] |

| HLB Value | ~4.5[1] | Indicates strong lipophilic character, making it an excellent emulsifier for water-in-oil (W/O) systems.[8] |

Hydrophilic-Lipophilic Balance (HLB)

The HLB system provides a numerical scale to classify surfactants based on their affinity for water or oil.[8] Values typically range from 0 to 20. Surfactants with low HLB values (< 7) are more oil-soluble (lipophilic) and are effective at forming W/O emulsions, while those with high HLB values (> 7) are more water-soluble (hydrophilic) and favor the formation of oil-in-water (O/W) emulsions.[8][9] The reported HLB value of 2-HPL is approximately 4.5, firmly placing it in the lipophilic category and making it a primary candidate for stabilizing W/O systems.[1]

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant in a solution above which aggregates, known as micelles, begin to form.[10][11] Below the CMC, surfactant molecules exist primarily as individual monomers, which preferentially adsorb at interfaces, leading to a sharp decrease in surface tension.[11] Once the interface is saturated, any additional surfactant molecules self-assemble into micelles to minimize the unfavorable contact between their hydrophobic tails and the aqueous environment.[10] At and above the CMC, the surface tension of the solution remains relatively constant.[11] The CMC is a crucial indicator of a surfactant's efficiency; a lower CMC value means less surfactant is needed to saturate interfaces and form micelles.[12]

-

Surface Tension Measurement: This is the most common method, where surface tension is plotted against the logarithm of surfactant concentration. The CMC is identified as the point where the slope of the curve changes, indicating the onset of micelle formation.[10][13]

-

Fluorescence Spectroscopy: This technique uses fluorescent probes like pyrene, whose spectral properties change upon partitioning into the hydrophobic core of a micelle, allowing for sensitive CMC determination.[13]

-

Dynamic Light Scattering (DLS): DLS can detect the formation of larger micellar aggregates directly by measuring changes in particle size distribution as surfactant concentration increases.[13]

Caption: Experimental workflow for developing a microemulsion formulation.

Protocol: Formulation of a W/O Microemulsion using 2-HPL This protocol outlines the construction of a pseudo-ternary phase diagram to identify the stable microemulsion region for a system containing 2-HPL.

Materials:

-

Oil Phase: e.g., Capryol 90, Isopropyl myristate

-

Surfactant: this compound (2-HPL)

-

Co-surfactant: e.g., Propylene glycol, Ethanol

-

Aqueous Phase: Deionized water or buffer

-

Vortex mixer, magnetic stirrer, glass vials

Methodology:

-

Surfactant/Co-surfactant (Smix) Ratios: Prepare mixtures of 2-HPL and the co-surfactant at various fixed weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). The co-surfactant is essential for providing the flexibility required for the interfacial film to accommodate different curvatures, thereby expanding the microemulsion region. [14]2. Titration: For each Smix ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, ... 1:9, oil:Smix).

-

Aqueous Phase Addition: Titrate each oil/Smix mixture with the aqueous phase dropwise, vortexing after each addition. The titration continues until the solution turns from clear to turbid or shows phase separation.

-

Observation and Plotting: Carefully record the composition (by weight percent) of oil, water, and Smix for each point where a transition from a clear, single-phase system to a turbid or multiphase system occurs.

-

Diagram Construction: Plot these compositions on a ternary phase diagram, with the three vertices representing 100% oil, 100% water, and 100% Smix. The area enclosed by the plotted points represents the stable, single-phase microemulsion region.

-

Formulation Selection: Select a formulation from within the identified stable region for further characterization and drug loading. [14]

Topical and Transdermal Drug Delivery

Mechanism: The primary barrier to drug absorption through the skin is the stratum corneum (SC), a layer composed of corneocytes embedded in a highly organized lipid matrix. [15]Propylene glycol fatty acid esters, including 2-HPL, are known chemical penetration enhancers. [16]They function by intercalating into the SC lipid bilayers. The bulky propylene glycol head group and the flexible lauryl tail disrupt the tight packing of these lipids, increasing their fluidity. [16][17]This reversible disruption creates temporary pathways, enhancing the diffusion of active pharmaceutical ingredients (APIs) through the skin barrier. [17] Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells This is the gold-standard method for evaluating the performance of topical and transdermal formulations. [18] Materials:

-

Franz diffusion cells

-

Dermatomed human or animal skin (e.g., porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80, if needed)

-

Formulation containing the API and 2-HPL

-

Magnetic stir plate with stir bars

-

Water bath or heating block

-

High-Performance Liquid Chromatography (HPLC) system for sample analysis

Methodology:

-

Skin Preparation: Thaw frozen skin and cut sections to fit the Franz diffusion cells. Ensure the skin is free of defects. [18]2. Franz Cell Assembly: Mount the skin section between the donor and receptor compartments, with the stratum corneum facing the donor compartment. Fill the receptor chamber with pre-warmed (32°C or 37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. [18]3. Equilibration: Place the assembled cells in a circulating water bath to maintain a skin surface temperature of 32 ± 1°C. Allow the system to equilibrate for at least 30 minutes.

-

Dosing: Apply a precise amount (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor compartment.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a fixed volume of the receptor solution from the sampling arm for analysis. Immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions. [18]6. Sample Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method.

-

Data Analysis: Plot the cumulative amount of API permeated per unit area of skin against time. The steady-state flux (Jss), which represents the rate of drug permeation, is determined from the slope of the linear portion of this curve. The effectiveness of 2-HPL as an enhancer can be quantified by calculating the Enhancement Ratio (ER): ER = Jss (with enhancer) / Jss (without enhancer). [18]

Section 5: Safety and Handling

Non-ionic surfactants as a class are generally regarded as having a favorable safety profile, being less irritating to the skin and eyes than their ionic counterparts. [3][4]this compound is used in cosmetic formulations where it functions as a cleansing and skin-conditioning agent. [1] Handling and Storage:

-

Personal Protective Equipment: As with any chemical, standard laboratory safety practices should be followed. Wear protective gloves, safety glasses, and a lab coat. [19]* Ventilation: Handle in a well-ventilated area to avoid inhalation of any mists or vapors. [19]* Fire Safety: Use standard extinguishing media like dry chemical, carbon dioxide, or alcohol-resistant foam. Keep away from sources of ignition. [19]* Storage: Store in a cool, dry place in tightly sealed containers.

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations. Do not discharge into sewer systems. [19]

Conclusion

This compound is a highly versatile and effective non-ionic surfactant with well-defined physicochemical properties that make it an invaluable tool for researchers and formulation scientists. Its strong lipophilic nature (low HLB) makes it a primary choice for creating stable water-in-oil emulsions and microemulsions, which are critical for enhancing the delivery of lipophilic drugs. Furthermore, its demonstrated role as a skin penetration enhancer opens up significant opportunities in the development of advanced topical and transdermal therapies. The move towards sustainable, enzyme-catalyzed synthesis further enhances its appeal. By understanding its core principles and applying the detailed protocols outlined in this guide, scientists can effectively harness the potential of 2-HPL to overcome formulation challenges and innovate in the fields of drug delivery, materials science, and beyond.

References

- Smolecule. (n.d.). Buy this compound | 142-55-2.

- ChemicalBook. (n.d.). This compound | 142-55-2.

- Yuan, C., et al. (2013). Two-step method of enzymatic synthesis of starch laurate in ionic liquids. PubMed.

- Alfa Chemistry. (n.d.). Critical Micelle Concentration (CMC) Lookup Table.

- Kontogiannopoulos, K. N., et al. (n.d.). Synthesis, characterization, and in vitro evaluation of new Ibuprofen polymeric prodrugs based on 2-hydroxypropyl methacrylate. PubMed.

- ResearchGate. (n.d.). Synthesis and characterization of interfacial properties of sorbitan laurate surfactant | Request PDF.

- DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained.

- Irimia, A., et al. (2014). DEVELOPMENT AND EVALUATION OF MICROEMULSION-BASED HYDROGEL FORMULATIONS FOR TOPICAL DELIVERY OF PROPRANOLOL HYDROCHLORIDE. Farmacia.

- Alfa Chemistry. (n.d.). Reference Guide to HLB Values of Common Emulsifiers.

- Musa, A. B. (2019). MICROEMULSION AS A DRUG DELIVERY SYSTEM: A REVIEW. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Google Patents. (n.d.). US5633226A - Convertible microemulsion formulations.

- ResearchGate. (n.d.). Synthesis and Characterization of 2-Di-methyl Amino Ethyl Laurate Betaine Surfactant.

- Wikipedia. (n.d.). Critical micelle concentration.

- ResearchGate. (n.d.). Sucrose Laurate Microemulsions.

- Al-Dhuwailah, Y. B., et al. (2021). Impact of a formulation design on resultant dispersions of self-microemulsifying lipid systems.

- Li, M., et al. (2025). Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents. PubMed.

- Magis Pharma. (n.d.). HBL-values.

- PubChem. (n.d.). This compound (C15H30O3).

- ChemicalBook. (n.d.). This compound | 142-55-2.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Lim, J., et al. (n.d.). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. NIH.

- Nastasa, C., et al. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for PEG-8 Laurate in Nanoemulsion Formulation and Stabilization.

- ResearchGate. (2022). In-Situ Implant Formulation of Laurate and Myristate Prodrugs of Dolutegravir for Ultra-Long Delivery.

- McClements, D. J. (n.d.). Nanoemulsions: formation, properties and applications. Soft Matter (RSC Publishing).

- Collins, C. J., et al. (2013). Synthesis of 2-hydroxypropyl-β-cyclodextrin/pluronic-based polyrotaxanes via heterogeneous reaction as potential Niemann-Pick type C therapeutics. PubMed.

- Murthy, S. N. (2014). Lipids in Transdermal and Topical Drug Delivery. American Pharmaceutical Review.

- MDPI. (2020). Design of Non-Haemolytic Nanoemulsions for Intravenous Administration of Hydrophobic APIs.

- Formula Botanica. (n.d.). 5 natural surfactants to use in your cosmetics.

- Proceedings.Science. (n.d.). ENZYMATIC SYNTHESIS OF ISOAMYL LAURATE USING DIFFERENT SOURCES OF COMMERCIAL AVAILABLE MICROBIAL LIPASES.

- Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review. PubMed.

- Lemmel SA. (n.d.). Non-ionic surfactants: functions and cosmetic uses.

- ResearchGate. (n.d.). Determination of the critical micelle concentration of some surfactants in the presence of 2-hydroxy propyl methacrylate | Request PDF.

- BenchChem. (n.d.). Application Notes and Protocols: PEG-8 Laurate in Topical and Transdermal Drug Delivery.

- Yusof, N. B. (2019). Synthesis of surface: active maltodextrin laurates by enzymatic transesterification. CentAUR.

- PubMed. (2022). In-Situ Implant Formulation of Laurate and Myristate Prodrugs of Dolutegravir for Ultra-Long Delivery.

- ResearchGate. (2013). Synthesis of 2-Hydroxypropyl-β-Cyclodextrin/Pluronic-Based Polyrotaxanes via Heterogeneous Reaction as Potential Niemann-Pick Type C Therapeutics | Request PDF.

- MDPI. (2023). Optimization of Enzymatic Synthesis of D-Glucose-Based Surfactants Using Supported Aspergillus niger Lipase as Biocatalyst.

- MDPI. (n.d.). Development of Nanoemulsions for Topical Application of Mupirocin.

- distripark.eu. (2022). Explore non-ionic surfactants.

- Nouryon. (n.d.). Non-ionic surfactants.

- Wholesale Supplies Plus. (n.d.). HLB Calculator for Formulas.

- PMC. (n.d.). Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics.

- Greengredients®. (n.d.). Calculation of the HLB - How to choose an emulsifier?.

- UAB Digital Commons. (n.d.). Development And Evaluation Of Formulations For Transdermal Drug Delivery Systems.

- PMC - NIH. (2021). In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients.

- van Acker, F., et al. (2015). Evaluation of vinyl laurate in a battery of in vitro and in vivo tests for genotoxicity. PubMed.

- BenchChem. (n.d.). Hexyl Laurate: Application Notes and Protocols for Cosmetic and Pharmaceutical Formulations.

Sources

- 1. This compound | 142-55-2 [amp.chemicalbook.com]

- 2. Non-ionic surfactants: functions and cosmetic uses [lemmel.net]

- 3. Explore non-ionic surfactants - distripark.eu [distripark.eu]

- 4. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C15H30O3) [pubchemlite.lcsb.uni.lu]

- 6. formulabotanica.com [formulabotanica.com]

- 7. Non-ionic surfactants [nouryon.com]

- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 9. HBL-values | Magis Pharma [magis-pharma.be]

- 10. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. Buy this compound | 142-55-2 [smolecule.com]

- 14. chalcogen.ro [chalcogen.ro]

- 15. Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemicalbook.com [chemicalbook.com]

Understanding the emulsifying properties of 2-Hydroxypropyl laurate

An In-Depth Technical Guide to the Emulsifying Properties of 2-Hydroxypropyl Laurate

Introduction

This compound (CAS No. 142-55-2) is a non-ionic surfactant valued for its versatile role as an emulsifier, stabilizer, and skin-conditioning agent.[1] Structurally, it is the monoester of lauric acid and 1,2-propanediol.[2] This unique amphiphilic nature, combining a lipophilic 12-carbon laurate tail with a hydrophilic hydroxypropyl headgroup, allows it to effectively reduce the interfacial tension between immiscible liquids like oil and water. This guide provides a comprehensive technical overview of the core emulsifying properties of this compound, its mechanism of action, and standardized protocols for its application and characterization in emulsion systems, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its effective application. It is typically synthesized via the esterification of lauric acid with propylene glycol or through transesterification.[1]

| Property | Value | Reference |

| CAS Number | 142-55-2 | [3] |

| Molecular Formula | C15H30O3 | [2][4][5] |

| Molecular Weight | 258.4 g/mol | [2][5] |

| Appearance | Neat / Liquid | [5] |

| Boiling Point | 362.5°C at 760 mmHg | [5] |

| Water Solubility | 4.5 mg/L at 20°C (Practically insoluble) | [5] |

| Solubility | Very soluble in alcohol, methanol, and methylene chloride | [5] |

| Density | ~0.92 - 0.931 g/cm³ at 20°C | [5][6] |

| Flash Point | 139.3°C | [5] |

The Mechanism of Emulsification

Emulsifiers are surface-active agents that facilitate the formation of stable mixtures of immiscible liquids.[7] The effectiveness of an emulsifier is often quantified by the Hydrophilic-Lipophilic Balance (HLB) system, a scale from 0 to 20 that indicates its affinity for water or oil.[8] Emulsifiers with low HLB values (<7) are more oil-soluble and favor the formation of water-in-oil (W/O) emulsions, while those with high HLB values (>7) are more water-soluble and are ideal for oil-in-water (O/W) emulsions.[8][9]

This compound has a reported HLB value of 4.5 .[6] This value positions it as a lipophilic, or oil-loving, emulsifier, making it particularly suitable for creating stable water-in-oil (W/O) emulsions .

The emulsification process involves two primary actions:

-

Reduction of Interfacial Tension : At the oil-water interface, this compound molecules orient themselves with their lipophilic laurate tails penetrating the oil phase and their hydrophilic hydroxypropyl headgroups remaining in the water phase. This alignment disrupts the cohesive forces between water and oil molecules, lowering the energy required to disperse one phase into the other as droplets.[10]

-

Formation of a Stabilizing Barrier : Once the emulsion is formed, the surfactant molecules create a protective film around the dispersed droplets. This film acts as a physical barrier, preventing the droplets from coalescing and leading to phase separation. This stabilization is a critical function for maintaining the long-term integrity of the emulsion.

Caption: Molecular orientation of this compound at the oil-water interface.

Experimental Protocols

Protocol 1: Formation of a Model W/O Emulsion

This protocol describes a standard laboratory method for preparing a stable water-in-oil emulsion using this compound.

Materials:

-

This compound

-

Mineral oil (or other suitable oil phase)

-

Deionized water

-

High-shear homogenizer (e.g., rotor-stator type)

-

Beakers and graduated cylinders

Procedure:

-

Prepare the Oil Phase: In a beaker, combine the desired amount of mineral oil with this compound. A typical starting concentration for the emulsifier is 2-5% (w/w) of the total emulsion weight.

-

Gentle Mixing: Stir the mixture at a low speed using a magnetic stirrer until the this compound is fully dissolved in the oil. Gentle heating (to ~40°C) can aid dissolution.

-

Prepare the Aqueous Phase: Measure the required volume of deionized water in a separate container.

-

Homogenization: While continuously mixing the oil phase with the high-shear homogenizer, slowly add the aqueous phase dropwise.

-

Emulsification: Once all the water has been added, increase the homogenization speed (e.g., 5,000-10,000 rpm) for 3-5 minutes to reduce the water droplet size and form a uniform emulsion.

-

Cooling: Remove the emulsion from the homogenizer and allow it to cool to room temperature with gentle stirring.

Causality: The slow addition of the water phase into the oil phase containing the dissolved emulsifier is crucial. This ensures that as new droplets are formed, they are immediately coated by this compound molecules, preventing immediate coalescence. The high-shear homogenization provides the necessary energy to overcome the interfacial tension and break down the dispersed phase into fine droplets.

Protocol 2: Emulsion Stability Assessment

The long-term stability of an emulsion is its most critical attribute. This protocol outlines methods for evaluating stability against common failure mechanisms like creaming, coalescence, and phase separation.

Procedure:

-

Visual Observation: Transfer aliquots of the freshly prepared emulsion into clear, sealed glass vials. Store them under different conditions: room temperature (20-25°C), elevated temperature (40-50°C), and refrigerated (4-8°C). Visually inspect the samples daily for the first week and then weekly for signs of separation, such as the formation of a cream layer or a clear water layer.

-

Centrifugation Stress Test: To accelerate stability testing, centrifuge a sample of the emulsion at a moderate speed (e.g., 3,000 rpm) for 30 minutes. Measure the volume or height of any separated layers. A stable emulsion will show no significant phase separation. This method provides a rapid indication of long-term stability.

-

Droplet Size Analysis: Use a particle size analyzer (e.g., Dynamic Light Scattering for nanoemulsions or Laser Diffraction for microemulsions) to measure the droplet size distribution of the emulsion immediately after preparation and at set time points during storage. A significant increase in the average droplet size over time is a direct indicator of coalescence and instability.

Sources

- 1. Buy this compound | 142-55-2 [smolecule.com]

- 2. 142-55-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. PubChemLite - this compound (C15H30O3) [pubchemlite.lcsb.uni.lu]

- 5. chembk.com [chembk.com]

- 6. This compound | 142-55-2 [amp.chemicalbook.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 9. HBL-values | Magis Pharma [magis-pharma.be]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Critical Micelle Concentration of 2-Hydroxypropyl laurate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Micelle Concentration (CMC)

In the realm of colloidal and surface chemistry, the critical micelle concentration (CMC) represents a pivotal characteristic of a surfactant. It is the specific concentration at which surfactant molecules, known as amphiphiles, self-assemble into organized spherical structures called micelles in a solution.[1][2] Below the CMC, surfactants primarily exist as individual molecules, or monomers, and can arrange themselves at interfaces, such as the air-water interface, leading to a reduction in surface tension.[1] However, once the CMC is reached, the addition of more surfactant molecules predominantly results in the formation of new micelles.[1] This phenomenon is crucial in a multitude of applications, including drug delivery, where micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[3][4][5]

This technical guide provides a comprehensive exploration of the critical micelle concentration of 2-Hydroxypropyl laurate, a nonionic surfactant of significant interest in the pharmaceutical and cosmetic industries. We will delve into the molecular characteristics of this compound, detail methodologies for determining its CMC, analyze the factors that influence this critical parameter, and discuss its implications for formulation science.

The Surfactant in Focus: this compound

This compound (CAS 142-55-2) is a nonionic surfactant synthesized from lauric acid and propylene glycol.[6][7][8][9] Its amphiphilic nature arises from a hydrophobic lauryl tail (a C12 alkyl chain) and a hydrophilic head group containing a hydroxyl and a propyl group. This structure imparts surface-active properties, making it an effective emulsifier, solubilizer, and wetting agent. The absence of an ionic charge in its hydrophilic head group generally results in lower CMC values compared to ionic surfactants with similar hydrocarbon chains, and also makes its micellar properties less susceptible to the presence of electrolytes.[10][11]

Determining the Critical Micelle Concentration: Methodologies and Protocols

The CMC is not a single, fixed value but rather a concentration range that can be influenced by the measurement technique employed.[12] Several methods are commonly used to determine the CMC of surfactants, each relying on the detection of a distinct change in a physicochemical property of the solution as micelles form.

Surface Tensiometry

Principle: This is one of the most direct and widely used methods. As the surfactant concentration increases, the surface tension of the aqueous solution decreases due to the adsorption of surfactant monomers at the air-water interface. Once the interface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant.[1][13] The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.[13]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Serial Dilutions: Create a series of solutions with decreasing concentrations of this compound by diluting the stock solution.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Plotting: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The plot will typically show two linear regions. The intersection of the two extrapolated lines corresponds to the CMC.

Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for determining the CMC of this compound using surface tensiometry.

Fluorescence Spectroscopy

Principle: This technique utilizes a fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar and non-polar environments. In an aqueous solution below the CMC, pyrene resides in a polar environment. As micelles form, pyrene partitions into the hydrophobic micellar core. This change in the microenvironment leads to a significant shift in the fluorescence intensity ratio of specific vibronic bands (e.g., I1/I3 ratio), which can be plotted against the surfactant concentration to determine the CMC.[14]

Experimental Protocol:

-

Probe Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Surfactant Solutions: Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Probe Incorporation: Add a small, constant aliquot of the pyrene stock solution to each surfactant solution and allow the solvent to evaporate, leaving the probe dispersed.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the appropriate wavelength for pyrene (typically around 334 nm).

-

Data Analysis: Calculate the intensity ratio of the first and third vibronic peaks (I1/I3) and plot this ratio against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Conductivity Measurement

Principle: While primarily used for ionic surfactants, this method can sometimes be adapted for nonionic surfactants if there are impurities or a slight degree of ionization. The principle relies on the change in the mobility of charge carriers as micelles form. For ionic surfactants, the conductivity increases linearly with concentration below the CMC. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual surfactant ions, and they also bind some of the counterions. For nonionic surfactants like this compound, changes in conductivity are generally much less pronounced and may arise from changes in the viscosity of the solution or interactions with trace ionic impurities.

Experimental Protocol:

-

Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Plotting: Plot the specific conductivity as a function of the surfactant concentration.

-

CMC Determination: The CMC is identified as the concentration at which a break in the slope of the conductivity versus concentration plot is observed.

Factors Influencing the CMC of this compound

The critical micelle concentration of this compound is not an immutable constant but is influenced by several factors:

| Factor | Effect on CMC | Rationale |

| Temperature | Generally decreases with increasing temperature up to the cloud point. | Increased temperature can lead to dehydration of the hydrophilic head group, making the surfactant effectively more hydrophobic and promoting micellization at a lower concentration.[11] However, at very high temperatures, the structured water around the head groups can be destabilized, which may increase the CMC.[11] |

| pH | Minimal effect. | As a nonionic surfactant, this compound does not possess ionizable groups, and therefore its CMC is largely independent of pH changes in the aqueous solution. |

| Addition of Electrolytes | Minimal effect. | Unlike ionic surfactants where electrolytes screen the repulsion between charged head groups and lower the CMC, the micellization of nonionic surfactants is only minimally affected by the addition of salts.[10] |

| Presence of Organic Additives | Can increase or decrease. | The effect of organic additives, such as alcohols, depends on their nature. Short-chain alcohols can increase the CMC by improving the solvation of the surfactant monomers in the bulk phase. Conversely, longer-chain alcohols can incorporate into the micelles and decrease the CMC. |

| Hydrophobic Chain Length | A logarithmic decrease in CMC with increasing chain length. | A longer hydrophobic tail (e.g., changing from laurate to myristate or stearate) increases the hydrophobicity of the surfactant, driving it to form micelles at lower concentrations to minimize contact with water.[10] |

| Structure of Hydrophilic Group | An increase in hydrophilicity increases the CMC. | A larger or more polar hydrophilic head group increases the surfactant's solubility in water, thus requiring a higher concentration for micelle formation to become energetically favorable.[10] |

Logical Relationship of Factors Affecting CMC

Caption: Factors influencing the Critical Micelle Concentration of this compound.

Applications in Drug Development

The ability of this compound to form micelles at a specific concentration is of paramount importance in pharmaceutical formulations.

-

Solubilization of Poorly Soluble Drugs: The hydrophobic cores of this compound micelles can serve as nanocarriers to encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility and dissolution rate.[3] This is a critical strategy for improving the oral bioavailability of many active pharmaceutical ingredients (APIs).

-

Controlled Drug Delivery: Micellar systems can be engineered for controlled or targeted drug release. The stability and size of the micelles, which are related to the CMC, play a crucial role in the drug loading capacity and release kinetics.

-

Emulsion Stabilization: In topical and parenteral formulations, this compound acts as an emulsifying agent to stabilize oil-in-water or water-in-oil emulsions. The formation of a stable interfacial film and micelles in the aqueous phase contributes to the long-term stability of these systems.

-

Excipient in Formulations: Understanding the CMC is essential for formulators to determine the optimal concentration of this compound required to achieve the desired effect, whether it be solubilization, emulsification, or wetting, without using an excessive amount that could lead to toxicity or instability.

Conclusion

The critical micelle concentration is a fundamental parameter that governs the behavior of this compound in aqueous solutions. A thorough understanding of its CMC and the factors that influence it is indispensable for researchers, scientists, and drug development professionals. The methodologies outlined in this guide provide a robust framework for the accurate determination of this critical value, enabling the rational design and optimization of advanced drug delivery systems and other pharmaceutical formulations. The nonionic nature of this compound offers distinct advantages in terms of stability and compatibility, making it a valuable excipient in the modern pharmaceutical toolkit.

References

- Factors affecting critical micelle concentration and micellar size. (n.d.). Pharmaceutical.

- What are the factors affecting critical micelle concentration (CMC)? (2024, August 22). AAT Bioquest.

- Modeling of the Critical Micelle Concentration (CMC) of Nonionic Surfactants with an Extended Group-Contribution Method. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications.

- Buy this compound | 142-55-2. (n.d.). Smolecule.

- Critical micelle concentration. (n.d.). Wikipedia.

- Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n). (2025, August 6). ResearchGate.

- Determination of the critical micelle concentration of some surfactants in the presence of 2-hydroxy propyl methacrylate. (2025, August 5). ResearchGate.

- Methods to Determine Critical Micelle Concentration (CMC). (n.d.). Alfa Chemistry.

- Critical Micelle Concentration (CMC) Lookup Table. (n.d.). Alfa Chemistry.

- Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation. (n.d.). NIH.

- This compound | 142-55-2. (n.d.). ChemicalBook.

- Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.).

- Synthesis, Characterization, Critical Micelle Concentration and Biological Activity of two-Headed Amphiphiles. (n.d.). VTechWorks.

- Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. (n.d.). PMC - NIH.

- Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic Acid Sodium Salt. (2014, July 6). Asian Journal of Chemistry.

- Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. (2022, December 1). PMC - NIH.